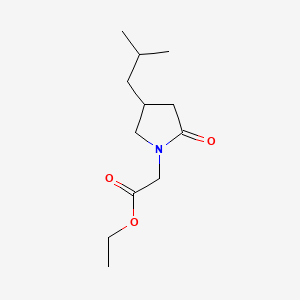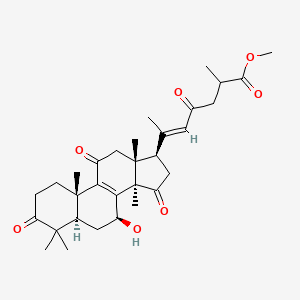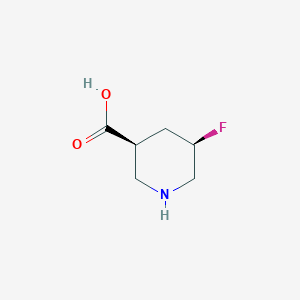
5-Methyl-5-hexenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-hexenal is an organic compound with the molecular formula C7H14O It is an aldehyde with a methyl group attached to the fifth carbon of the hexanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-hexenal can be achieved through several methods. One common approach involves the oxidation of 5-methyl-5-hexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 5-methyl-5-hexanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-hexenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-methylhexanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 5-methyl-5-hexanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: 5-Methylhexanoic acid
Reduction: 5-Methyl-5-hexanol
Substitution: Various substituted derivatives depending on the nucleophile
Aplicaciones Científicas De Investigación
5-Methyl-5-hexenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-hexenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-hexanol: The corresponding alcohol of 5-Methyl-5-hexenal, which can be oxidized to form the aldehyde.
5-Methylhexanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
2-Phenyl-5-methylhex-2-enal: A structurally similar compound with a phenyl group attached to the second carbon.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity as an aldehyde, combined with the presence of a methyl group, makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
5-methylhex-5-enal |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h6H,1,3-5H2,2H3 |
Clave InChI |
SAOSSYJSFYJLSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)

![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)

![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)




